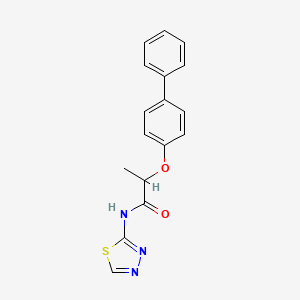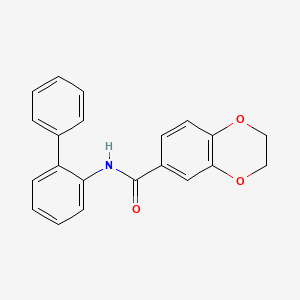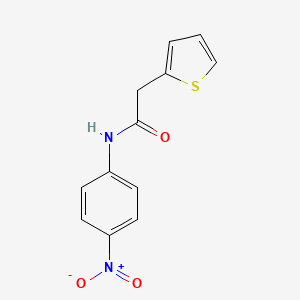![molecular formula C18H16Cl2N2O3 B4182423 2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4182423.png)
2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
Übersicht
Beschreibung
2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, also known as DAPT, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in various diseases. DAPT inhibits the activity of gamma-secretase, an enzyme that cleaves transmembrane proteins, including amyloid precursor protein (APP), Notch, and other signaling molecules. The inhibition of gamma-secretase activity by DAPT has been shown to have therapeutic potential in Alzheimer's disease, cancer, and other diseases.
Wirkmechanismus
2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide inhibits the activity of gamma-secretase, an enzyme that cleaves transmembrane proteins, including APP and Notch. The inhibition of gamma-secretase activity by 2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide reduces the production of Aβ peptides and other signaling molecules.
Biochemical and Physiological Effects
2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to reduce the production of Aβ peptides in vitro and in vivo, leading to a reduction in amyloid plaque formation in the brains of Alzheimer's disease model mice. 2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to inhibit the Notch signaling pathway in cancer cells, leading to a reduction in cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a potent and specific inhibitor of gamma-secretase activity, making it a valuable tool for studying the role of gamma-secretase in various diseases. However, 2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Zukünftige Richtungen
Future research on 2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide could focus on its therapeutic potential in other diseases, such as cardiovascular disease and diabetes. Additionally, research could focus on developing more stable and soluble forms of 2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide for improved effectiveness in experiments and potential clinical applications.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its therapeutic potential in Alzheimer's disease. The inhibition of gamma-secretase activity by 2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide reduces the production of amyloid-beta (Aβ) peptides, which are the main component of the plaques found in the brains of Alzheimer's patients. 2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to have therapeutic potential in cancer by inhibiting the Notch signaling pathway, which is involved in cell proliferation and survival.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3/c19-13-3-6-16(20)15(11-13)17(23)21-14-4-1-12(2-5-14)18(24)22-7-9-25-10-8-22/h1-6,11H,7-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPBFHFHPGLAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-isopropylphenoxy)acetyl]azepane](/img/structure/B4182342.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4182360.png)
![methyl 3-{[(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4182362.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)benzamide](/img/structure/B4182375.png)
![ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate](/img/structure/B4182380.png)



![N-cyclohexyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4182416.png)
![N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide](/img/structure/B4182428.png)
![ethyl N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]glycinate](/img/structure/B4182452.png)

![1-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]-4-piperidinol](/img/structure/B4182459.png)